- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,
Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-는 고도로 특화된 피리미딘 유도체로, 화학 합성 및 제약 산업에서 중요한 중간체로 사용됩니다. 이 화합물은 트리플루오로메틸(-CF3)과 메틸티오(-SCH3) 기가 결합된 독특한 구조를 가지며, 우수한 반응성과 선택성을 제공합니다. 특히, 항바이러스 및 항암제 개발을 위한 핵심 구성 요소로 활용될 수 있는 잠재력을 가지고 있습니다. 4-클로로 치환기는 추가적인 화학 변형을 용이하게 하여 다양한 유도체 합성이 가능합니다. 이 화합물은 높은 순도와 안정성을 보장하는 엄격한 품질 관리 하에 생산됩니다.
919116-36-2 structure
Product Name:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
CAS 번호:919116-36-2
MF:C6H4ClF3N2S
메가와트:228.622569084167
MDL:MFCD12911887
CID:765767
PubChem ID:58464566
Update Time:2025-10-25
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)
- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine
- SB60813
- AKOS017343686
- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine
- BS-17839
- 919116-36-2
- MFCD12911887
- CS-0131353
- SCHEMBL2522232
- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE
- DTXSID70729296
- SY316959
-
- MDL: MFCD12911887
- 인치: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
- InChIKey: GUSJNAFRAQDVEV-UHFFFAOYSA-N
- 미소: FC(C1C(Cl)=NC(SC)=NC=1)(F)F
계산된 속성
- 정밀분자량: 227.9735815g/mol
- 동위원소 질량: 227.9735815g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 178
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.9
- 토폴로지 분자 극성 표면적: 51.1Ų
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203858-5g |
4-Chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine, 90% |
919116-36-2 | 90% | 5g |
$2885.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |
919116-36-2 | 95+% | 50mg |
760.0CNY | 2021-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-100mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 100mg |
¥568.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-250mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 250mg |
¥1306.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 1g |
¥2779.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 5g |
¥8979.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-10g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 10g |
¥9873.00 | 2024-04-25 | |
| abcr | AB564233-100mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 100mg |
€148.40 | 2025-04-15 | ||
| abcr | AB564233-250mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 250mg |
€290.40 | 2025-04-15 | ||
| abcr | AB564233-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 1g |
€559.00 | 2025-04-15 |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
참조
- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,
합성 방법 3
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
참조
- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt
1.2 16 h, rt
1.2 16 h, rt
참조
- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
참조
- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,
합성 방법 7
합성 방법 8
반응 조건
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt
참조
- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C
참조
- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
참조
- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,
합성 방법 11
반응 조건
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,
합성 방법 15
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,
합성 방법 16
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 Solvents: Water ; 0 °C; 5 h, rt
1.2 Solvents: Water ; 0 °C; 5 h, rt
참조
- Cyclin K degradation agent, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
주문 번호:LE7979
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:58
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
주문 번호:A904254
인벤토리 상태:in Stock
재다:250mg/1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 12:16
가격 ($):229.0/596.0/2085.0
Email:sales@amadischem.com
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 관련 문헌
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-) 관련 제품
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- 109414-76-8(4,6-Dichloro-5-methyl-2-(methylsulfanyl)pyrimidine)
- 61044-96-0(4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine)
- 2090187-76-9(4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Amadis Chemical Company Limited
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
순결:99%/99%/99%
재다:250mg/1g/5g
가격 ($):229.0/596.0/2085.0